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molecular formula C13H15NO2 B1218397 2H-1-Benzopyran-2-one, 7-(diethylamino)- CAS No. 20571-42-0

2H-1-Benzopyran-2-one, 7-(diethylamino)-

Cat. No. B1218397
M. Wt: 217.26 g/mol
InChI Key: QXAMGWKESXGGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018796

Procedure details

20 g of dimethylformamide are added dropwise to 40 g of phosphorus oxychloride at 20°-50° C. The mixture is stirred for 45 minutes at 50° C whilst excluding moisture. A suspension of 42 g of 7-diethylamino-coumarin in 50 g of dimethylformamide is then added, the mixture is warmed to 60° C for 2 hours and poured out onto 400 g of ice water, and the whole is stirred for 2 hours. The crystalline precipitate is filtered off, thoroughly washed with water and dried in vacuo at 70° C. 41 g of 7-diethylamino-coumarin-3-aldehyde are obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Name
7-diethylamino-coumarin-3-aldehyde

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([CH2:20][CH3:21])[C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)[CH3:7].CN(C)[CH:24]=[O:25]>>[CH2:20]([N:8]([CH2:6][CH3:7])[C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[C:14]([CH:24]=[O:25])[C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)[CH3:21]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(C)N(C1=CC=C2C=CC(OC2=C1)=O)CC
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to 60° C for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the whole is stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C

Outcomes

Product
Details
Reaction Time
45 min
Name
7-diethylamino-coumarin-3-aldehyde
Type
product
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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